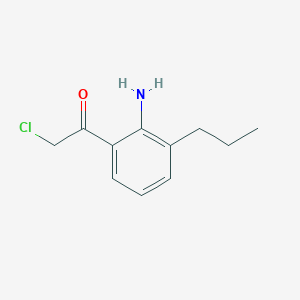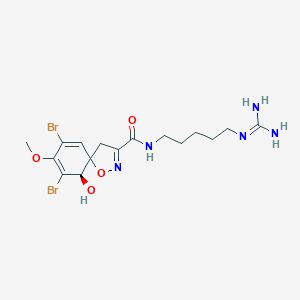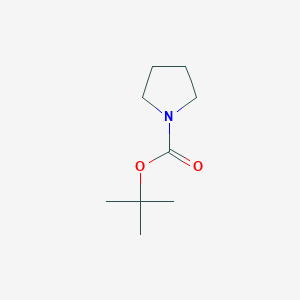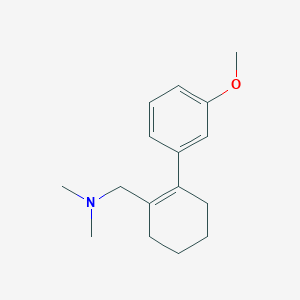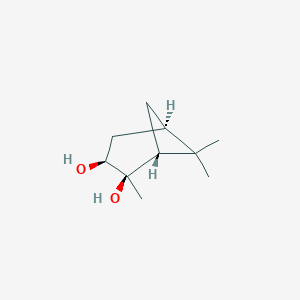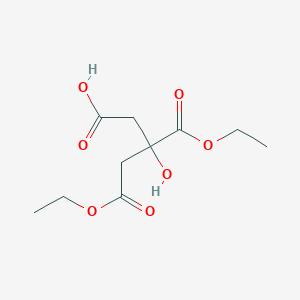
柠檬酸二乙酯
描述
Diethyl citrate (DEC), also known as Et2Cit, is a compound synthesized through the partial esterification of citric acid with ethanol. The synthesis process typically involves a pH-controlled solvent extraction method to isolate the final product, which consists of both symmetric and nonsymmetric ester structures of DEC . The compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, mass spectrometry, and UV-visible spectroscopy, confirming the presence of two isomers with different chemical environments: 1,3-diethyl citrate and 1,5-diethyl citrate .
Synthesis Analysis
The synthesis of DEC results in a mixture of isomers, with a 6:5 molar ratio of symmetric to nonsymmetric structures being reported . The synthesis process is crucial for the physicochemical characterization of DEC, as it impacts the purity and the ratio of the isomers, which in turn can influence the compound's physical properties and potential applications .
Molecular Structure Analysis
The molecular structure of DEC is characterized by the presence of two ethyl groups attached to the citric acid backbone. The position of these ethyl groups determines the isomer type, which can be identified through spectroscopic methods. The carbon nuclear magnetic resonance (13C NMR) is particularly useful in distinguishing the chemical environments of the isomers .
Chemical Reactions Analysis
DEC exhibits anticoagulant properties, which are attributed to its ability to reduce the concentration of calcium ions in the blood, thereby playing a role in anticoagulation. The steric hindrance of the ethyl groups in citric acid leads to a decreased chelating ability compared to sodium citrate (Na3Cit), which can prevent hypocalcemia during anticoagulation therapy .
Physical and Chemical Properties Analysis
The physical properties of DEC have been studied using thermogravimetric analysis and differential scanning calorimetry, revealing a glass transition temperature of 228 K and a decomposition temperature of 493 K. The compound's phase equilibria with ethanol and water have also been investigated, providing valuable data for the vapor-liquid equilibrium of binary mixtures containing DEC at a temperature of 308 K . These properties are significant for understanding the behavior of DEC in various applications, including its use as an anticoagulant .
科学研究应用
抗凝应用
柠檬酸二乙酯(Et2Cit)因其作为抗凝剂的潜力而受到研究。研究表明,Et2Cit 与 Ca2+ 离子的配位比传统抗凝剂(如柠檬酸钠 (Na3Cit))弱,但它解离得更快,这可能减少静脉输液中的低钙血症或高钙血症等并发症 (Han 等人,2013)。对兔子的进一步研究表明,Et2Cit 可以有效降低血钙浓度,表明其作为抗凝剂的效用比 Na3Cit 副作用更少 (Zhao Chen 等人,2011)。
合成和理化性质
柠檬酸二乙酯已经过合成和表征,揭示了其理化性质的见解。它已通过柠檬酸与乙醇的部分酯化生产,其热重分析产生了有关其玻璃化转变和分解温度的数据 (Claudia E. Berdugo 等人,2018)。
抑制血管钙化
研究还集中在 Et2Cit 对钙化的抑制作用上。研究发现,Et2Cit 显着降低了活小鼠主动脉平滑肌细胞中的血管钙化,在低浓度下降低了凋亡率 (Chaoyang Duan 等人,2017)。另一项研究表明,Et2Cit 和 Na3Cit 降低了纳米羟基磷灰石对小鼠血管平滑肌细胞的细胞毒性,表明它们在减少血管壁损伤中的作用 (Chong-Yu Zhang 等人,2017)。
生物成像中的应用
Et2Cit 已用于合成水溶性、柠檬酸包覆的稀土上转换纳米荧光粉,用于生物成像。这些纳米荧光粉作为 HeLa 细胞的非特异性标记显示出前景,表明在生物医学成像中具有潜在应用 (Tianye Cao 等人,2010)。
在骨骼健康和代谢中的作用
对柠檬酸(柠檬酸的衍生物)的研究表明,它在骨骼代谢和骨骼疾病的病理生理中具有重要作用。这项研究为理解柠檬酸二乙酯在骨科疾病的医学管理中的潜在应用提供了更广泛的背景 (D. Granchi 等人,2019)。
安全性和毒性评估
通过动物研究证实了 Et2Cit 的安全性和无毒性。结果表明,它具有抗血管钙化作用,没有明显的副作用,为预防和治疗血管钙化提供了新的研究方向 (Chaoyang Duan 等人,2018)。
属性
IUPAC Name |
5-ethoxy-3-ethoxycarbonyl-3-hydroxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-3-16-8(13)6-10(15,5-7(11)12)9(14)17-4-2/h15H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXYKHTHJPEBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)(C(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953946 | |
| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl citrate | |
CAS RN |
19958-02-2, 32074-56-9 | |
| Record name | 1,2-Diethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019958022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032074569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethoxy-3-(ethoxycarbonyl)-3-hydroxy-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIETHYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803HW347BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


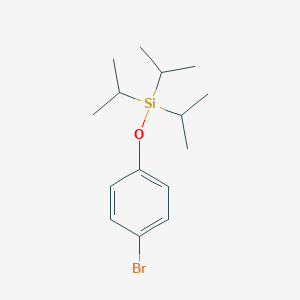
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)
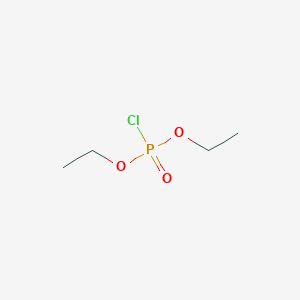

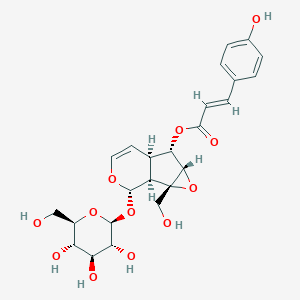
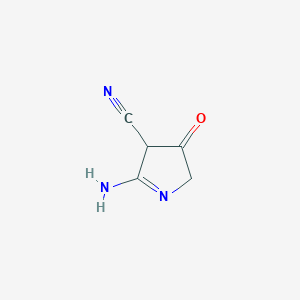
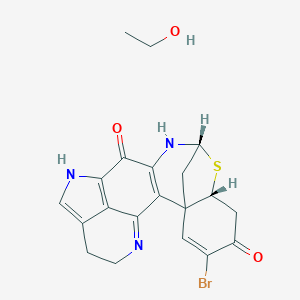
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)
